Methods of Synthesis
The synthesis of 13,15-O-Bidesmethylimmunomycin can be approached through various synthetic routes. A common method involves the following steps:
Technical Parameters:
The structural analysis reveals a complex arrangement where the lactone ring is pivotal for its interaction with biological targets. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to elucidate the three-dimensional conformation of the molecule.
Reactions Involving 13,15-O-Bidesmethylimmunomycin
This compound can participate in several chemical reactions:
Common Conditions and Reagents:
Mechanism Overview
The mechanism of action for 13,15-O-Bidesmethylimmunomycin primarily involves its interaction with cellular components:
Studies indicate that compounds like 13,15-O-Bidesmethylimmunomycin exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable feature in therapeutic applications.
Scientific Applications
Research continues into optimizing its synthesis and enhancing its efficacy while minimizing potential side effects associated with its use in clinical settings.
13,15-O-Bidesmethylimmunomycin is a macrocyclic lactone belonging to the ascomycin derivative family, structurally classified within the larger group of macrolide immunosuppressants. Its core structure consists of a 23-membered macrolide ring fused with a piperidine moiety, featuring the molecular formula C₄₁H₆₅NO₁₂ and a molecular weight of 763.95 g/mol [1] [3]. The compound’s defining characteristic is the demethylation at the 13 and 15 oxygen positions of the parental ascomycin scaffold. This modification significantly alters its electronic properties and steric bulk, enhancing conformational flexibility in regions critical for target binding [3]. Key physicochemical parameters include:
Table 1: Molecular Properties of 13,15-O-Bidesmethylimmunomycin
Property | Value | |
---|---|---|
CAS Number | 153781-49-8 | |
Molecular Formula | C₄₁H₆₅NO₁₂ | |
Molecular Weight | 763.95 g/mol | |
Density | 1.24 g/cm³ | |
Boiling Point | 903.6°C at 760 mmHg | |
Flash Point | 500.3°C | |
LogP (Partition Coefficient) | 3.10 | |
Synonyms | 13,15-O-Bidesmethylascomycin; 13,15-Ddma | [3] |
The preserved α,β-unsaturated ketoamide system within the macrolide ring facilitates binding to immunophilins, while the demethylated sites potentially influence hydrogen-bonding networks with target proteins like FKBPs (FK506-Binding Proteins) [5].
The discovery of 13,15-O-Bidesmethylimmunomycin is intrinsically linked to the exploration of immunophilin-binding macrolides, particularly FK506 (tacrolimus) and ascomycin. Immunophilins are a class of conserved cytosolic chaperones categorized into two families: cyclophilins (binding cyclosporin A) and FKBPs (binding FK506 and ascomycin derivatives). They exhibit peptidyl-prolyl isomerase (PPIase) activity, crucial for protein folding and signal transduction [5]. Research in the early 1990s revealed that the FK506-FKBP12 complex potently inhibits calcineurin phosphatase, blocking T-cell activation and establishing macrolides as immunosuppressants .
Ascomycin, the parent compound of 13,15-O-Bidesmethylimmunomycin, emerged as a structurally analogous natural product with similar immunosuppressive properties. The targeted demethylation at positions 13 and 15 was pursued to probe structure-activity relationships (SAR) within this chemical class. This modification aimed to decipher the role of these methoxy groups in immunophilin binding affinity and specificity, particularly concerning interactions beyond the primary FKBP12 target [1] [3]. Consequently, 13,15-O-Bidesmethylimmunomycin became a key chemical tool for dissecting the biological roles of diverse FKBPs.
13,15-O-Bidesmethylimmunomycin serves primarily as a research probe rather than a therapeutic agent. Its significance lies in elucidating:
Table 2: Key Immunophilins Relevant to Ascomycin Derivative Research
Immunophilin | Size (kD) | Primary Localization | Potential Roles Modulated by Ascomycin Derivatives |
---|---|---|---|
FKBP12 | 12 | Cytosol | Calcineurin inhibition (Immunosuppression, Neuroprotection) [5] |
FKBP13 | 13 | Endoplasmic Reticulum | ER stress response, Anti-apoptosis, Fibrosis regulation [4] |
FKBP52 | 52 | Cytosol/Nucleus/Chaperone Complexes | Steroid receptor signaling, Microtubule stabilization |
FKBP65 (FKBP10) | 65 | Endoplasmic Reticulum | Collagen biosynthesis, Severe fibrosis driver [4] |
Cyclophilin A | 18 | Cytosol | Cyclosporin A target, Calcineurin inhibition, Protein folding |
13,15-O-Bidesmethylimmunomycin remains a critical structural variant for advancing our understanding of immunophilin biology and developing novel, non-immunosuppressive therapeutics targeting specific FKBPs involved in neurodegeneration, fibrosis, and protein misfolding diseases.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7